

# H-1152 Dihydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *H-1152 dihydrochloride*

Cat. No.: *B2379521*

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## Abstract

**H-1152 dihydrochloride** is a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1] As a key regulator of the actin cytoskeleton, ROCK is implicated in cell adhesion, motility, contraction, and proliferation. Consequently, **H-1152 dihydrochloride** has emerged as an invaluable pharmacological tool for elucidating the physiological and pathological functions of the Rho/ROCK signaling pathway. This document provides a comprehensive technical overview of **H-1152 dihydrochloride**, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its application in biomedical research.

## Chemical and Physical Properties

**H-1152 dihydrochloride** is a synthetic, membrane-permeable isoquinolinesulfonamide derivative.[2][3] Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinoliny)sulfonyl]-hexahydro-1H-1,4-diazepine dihydrochloride
Molecular Formula	C <sub>16</sub> H <sub>21</sub> N <sub>3</sub> O <sub>2</sub> S·2HCl
Molecular Weight	392.34 g/mol
CAS Number	871543-07-6
Appearance	White to off-white solid
Purity	≥98% (HPLC)
Solubility	Soluble in water (to 100 mM) and DMSO (to 50 mM)
Storage	Desiccate at +4°C

## Mechanism of Action and the Rho/ROCK Signaling Pathway

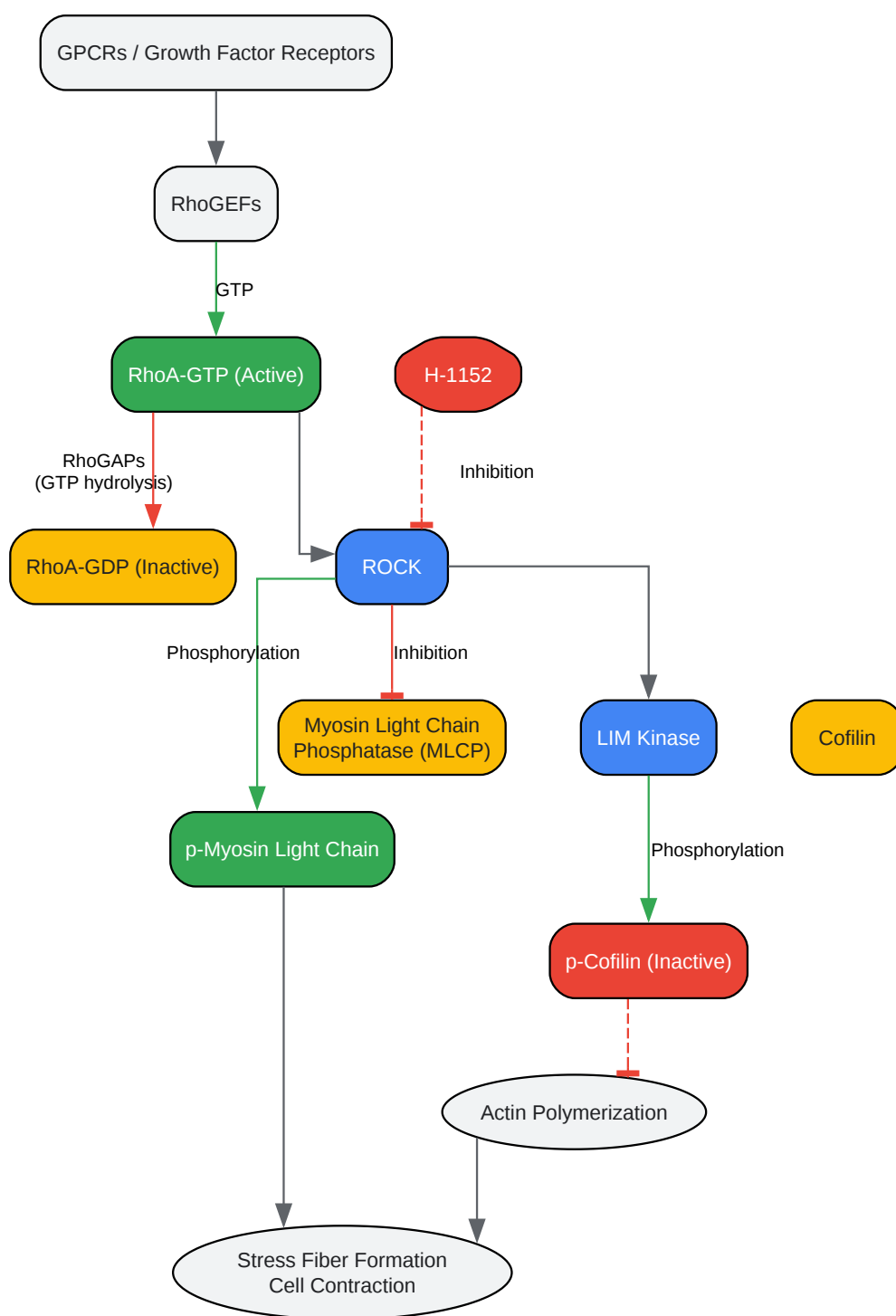
**H-1152 dihydrochloride** exerts its biological effects through the competitive inhibition of ROCK. The Rho family of small GTPases (most notably RhoA, RhoB, and RhoC) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, such as those from G protein-coupled receptors (GPCRs), Rho-GTP directly binds to and activates ROCK.

ROCK, in turn, phosphorylates a variety of downstream substrates, leading to the regulation of actin-myosin contractility and cytoskeletal dynamics. Key substrates include:

- **Myosin Light Chain (MLC):** ROCK directly phosphorylates MLC, promoting its interaction with actin and leading to cellular contraction.
- **Myosin Light Chain Phosphatase (MLCP):** ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, inhibiting its phosphatase activity. This results in a net increase in phosphorylated MLC and enhanced contractility.

- LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers.
- Ezrin/Radixin/Moesin (ERM) proteins: Phosphorylation of ERM proteins by ROCK promotes their activation and their role in linking the actin cytoskeleton to the plasma membrane.

**H-1152 dihydrochloride**, by inhibiting ROCK, effectively blocks these downstream events, leading to cytoskeletal relaxation, reduced cell contractility, and disassembly of stress fibers.



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**Figure 1.** The Rho/ROCK Signaling Pathway and the inhibitory action of H-1152.

## Selectivity and Potency

**H-1152 dihydrochloride** is a highly potent inhibitor of ROCK, with a reported  $K_i$  value of 1.6 nM and an  $IC_{50}$  value of 12 nM for ROCK2.[4][5] Its selectivity for ROCK over other kinases is a key advantage in its use as a research tool.

Kinase	$IC_{50}$ ( $\mu$ M)
ROCKII	0.012
CAMKII	0.180
PKG	0.360
Aurora A	0.745
PKA	3.03
PKC	5.68
MLCK	28.3

Data compiled from multiple sources.[6]

Kinase	$K_i$ ( $\mu$ M)
ROCK	0.0016
PKA	0.63
PKC	9.27
MLCK	10.1

Data compiled from multiple sources.[4]

## Experimental Protocols

### In Vitro Inhibition of MARCKS Phosphorylation

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a downstream effector of the Rho/ROCK pathway in neuronal cells.[1] Inhibition of its phosphorylation is a common method to assess the cellular activity of ROCK inhibitors.

Objective: To determine the dose-dependent effect of **H-1152 dihydrochloride** on the phosphorylation of MARCKS in response to a ROCK pathway activator, such as lysophosphatidic acid (LPA).

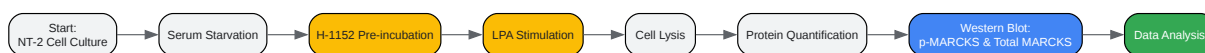
Materials:

- Human neuroteratoma (NT-2) cells
- Cell culture medium (e.g., DMEM) with appropriate supplements
- **H-1152 dihydrochloride** stock solution (e.g., 10 mM in sterile water or DMSO)
- Lysophosphatidic acid (LPA) stock solution
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-MARCKS (Ser159) and anti-total MARCKS
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Culture and Treatment:
  - Plate NT-2 cells and grow to 70-80% confluency.
  - Serum-starve the cells for 4-6 hours prior to treatment.

- Pre-incubate cells with varying concentrations of **H-1152 dihydrochloride** (e.g., 0.1, 1, 10  $\mu$ M) or vehicle control for 1 hour.
- Stimulate the cells with LPA (e.g., 10  $\mu$ M) for 10-15 minutes.
- Cell Lysis and Protein Quantification:
  - Wash cells twice with ice-cold PBS.
  - Lyse cells in ice-cold lysis buffer.
  - Scrape the cells and collect the lysate.
  - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
  - Denature equal amounts of protein (e.g., 20-30  $\mu$ g) by boiling in Laemmli sample buffer.
  - Separate proteins by SDS-PAGE and transfer to a membrane.
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-phospho-MARCKS antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Visualize bands using a chemiluminescent substrate and an imaging system.
  - To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.



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**Figure 2.** Experimental workflow for MARCKS phosphorylation assay.

## Neurite Outgrowth Assay

**H-1152 dihydrochloride** has been shown to promote neurite outgrowth in various neuronal cell types, likely by reducing ROCK-mediated growth cone collapse and cytoskeletal tension.

Objective: To quantify the effect of **H-1152 dihydrochloride** on neurite length and branching in a neuronal cell line or primary neurons.

Materials:

- Neuronal cells (e.g., PC12, SH-SY5Y, or primary dorsal root ganglion neurons)
- Cell culture medium and supplements (e.g., nerve growth factor (NGF) for PC12 cells)
- **H-1152 dihydrochloride** stock solution
- Poly-L-lysine or other appropriate coating for culture vessels
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against a neuronal marker (e.g., anti- $\beta$ -III-tubulin)
- Fluorescently-labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope with image analysis software



Protocol:

- Cell Plating:
  - Coat culture plates or coverslips with poly-L-lysine.
  - Plate neuronal cells at a low density to allow for clear visualization of individual neurites.
- Treatment:
  - Allow cells to adhere for 24 hours.
  - Treat cells with varying concentrations of **H-1152 dihydrochloride** (e.g., 1, 5, 10  $\mu$ M) or vehicle control. For cell lines like PC12, co-treat with a differentiating agent like NGF.
  - Incubate for 24-72 hours.
- Immunofluorescence Staining:
  - Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
  - Wash three times with PBS.
  - Block with 5% BSA for 1 hour.
  - Incubate with anti- $\beta$ -III-tubulin antibody overnight at 4°C.
  - Wash three times with PBS.
  - Incubate with a fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
  - Wash three times with PBS.
- Imaging and Analysis:

- Acquire images using a fluorescence microscope.
- Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites and count the number of branches per cell.
- Quantify the results from a significant number of cells per condition.

## In Vivo Applications

**H-1152 dihydrochloride** has been utilized in various animal models to investigate the in vivo roles of ROCK. It has demonstrated effects in models of hypertension, erectile dysfunction, glaucoma, and cancer metastasis.

**Formulation and Administration:** For in vivo studies, **H-1152 dihydrochloride** can be formulated for different routes of administration. A common formulation for intraperitoneal or intravenous injection involves dissolving the compound in a vehicle such as:

- 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH<sub>2</sub>O
- 10% DMSO and 90% corn oil

For oral administration, it can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).

**Dosage:** The effective dose of **H-1152 dihydrochloride** in vivo can vary depending on the animal model, the route of administration, and the specific application. Dosages in the range of 1-10 mg/kg have been reported in the literature. It is crucial to perform dose-response studies to determine the optimal dose for a particular experimental setup.

**Pharmacokinetics:** Detailed pharmacokinetic studies in various species are limited in the publicly available literature. Researchers should consider conducting pilot studies to determine the bioavailability, half-life, and optimal dosing schedule for their specific animal model.

## Safety and Handling

**H-1152 dihydrochloride** is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound.

- Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.
- Avoid inhalation of dust or aerosols. Handle in a well-ventilated area.
- In case of contact with eyes or skin, rinse immediately with plenty of water.
- Consult the Safety Data Sheet (SDS) for more detailed safety information.

## Conclusion

**H-1152 dihydrochloride** is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its utility in both in vitro and in vivo models makes it an essential compound for researchers in cell biology, neuroscience, cardiovascular research, and oncology. The information and protocols provided in this guide are intended to facilitate the effective use of **H-1152 dihydrochloride** in advancing our understanding of ROCK-mediated cellular processes.

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